Ile-Phe

ACE inhibition antihypertensive peptides sequence-activity relationship

Ile-Phe (L-isoleucyl-L-phenylalanine, CAS 22951-98-0) is a dipeptide composed of L-isoleucine and L-phenylalanine residues joined by a peptide bond, classified within the organic compound family of dipeptides. It is formally recognized as an endogenous metabolite arising from incomplete protein digestion or catabolism, though it has not yet been quantified in human tissues or biofluids and is therefore categorized as an 'Expected' metabolite.

Molecular Formula C15H22N2O3
Molecular Weight 278.35 g/mol
CAS No. 22951-98-0
Cat. No. B3369248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIle-Phe
CAS22951-98-0
Molecular FormulaC15H22N2O3
Molecular Weight278.35 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N
InChIInChI=1S/C15H22N2O3/c1-3-10(2)13(16)14(18)17-12(15(19)20)9-11-7-5-4-6-8-11/h4-8,10,12-13H,3,9,16H2,1-2H3,(H,17,18)(H,19,20)/t10-,12-,13-/m0/s1
InChIKeyWMDZARSFSMZOQO-DRZSPHRISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ile-Phe (CAS 22951-98-0) Procurement Guide: Evidence-Based Differentiation of the Isoleucyl-Phenylalanine Dipeptide for Research Sourcing


Ile-Phe (L-isoleucyl-L-phenylalanine, CAS 22951-98-0) is a dipeptide composed of L-isoleucine and L-phenylalanine residues joined by a peptide bond, classified within the organic compound family of dipeptides [1]. It is formally recognized as an endogenous metabolite arising from incomplete protein digestion or catabolism, though it has not yet been quantified in human tissues or biofluids and is therefore categorized as an 'Expected' metabolite . Unlike many simple dipeptides that serve only as metabolic intermediates, Ile-Phe possesses two experimentally verified and differentiating functional properties: it acts as an angiotensin I-converting enzyme (ACE) inhibitor with sequence-specific potency [2], and it undergoes spontaneous self-assembly in aqueous solution to form a transparent, thermoreversible gel composed of fibrillar nanostructures exhibiting strong birefringence upon Congo red binding [3]. These dual bioactivity and supramolecular assembly characteristics make Ile-Phe a non-interchangeable research tool for laboratories investigating bioactive food-derived peptides, amyloid aggregation mechanisms, and peptide-based soft biomaterials.

Why Ile-Phe Cannot Be Substituted by Generic In-Class Dipeptides: Structural Determinants of Functional Specificity


Procurement specialists and research scientists cannot treat Ile-Phe as a generic, interchangeable dipeptide because even single-atom alterations to its structure abolish or radically alter its two most scientifically valuable properties. The presence of an additional methyl group in the isoleucyl side chain—compared with the closely related dipeptide Val-Phe—is the sole structural difference between a compound that robustly self-assembles into amyloid-like fibrillar hydrogels (Ile-Phe) and one that fails to self-assemble entirely (Val-Phe) [1]. Equally critical is the sequence order: the reverse-sequence isomer Phe-Ile exhibits no detectable ACE-inhibitory activity whatsoever, whereas Ile-Phe demonstrates consistent, quantifiable ACE inhibition across multiple independent studies [2]. Even conservative amino acid substitutions within the same hydrophobic class produce dramatic functional divergence—Ala-Phe (replacing Ile with Ala) retains ACE-inhibitory activity but with a 2.5-fold weaker IC50 and a 15.5-fold lower transport affinity across intestinal epithelial barriers compared with Ile-Phe [2]. These three orthogonal structure-activity relationships—governing self-assembly, enzyme inhibition, and transepithelial transport—mean that substituting Ile-Phe with any structurally adjacent dipeptide would yield fundamentally different experimental outcomes, making informed, evidence-driven procurement essential.

Ile-Phe Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Scientific Procurement Decisions


ACE Inhibitory Potency: Ile-Phe Is 2.5-Fold More Potent than Ala-Phe, While Reverse-Sequence Phe-Ile Is Completely Inactive

In a direct head-to-head comparison of three dipeptides co-identified from salt-free soy sauce, Ile-Phe exhibited an ACE-inhibitory IC50 of 65.8 μM, which represents a 2.5-fold greater potency than Ala-Phe (IC50: 165.3 μM). Critically, the reverse-sequence isomer Phe-Ile displayed no measurable ACE-inhibitory activity at all, demonstrating absolute sequence specificity [1]. This triple comparison within a single experimental framework establishes that both the isoleucyl N-terminal position and the specific side-chain identity are non-negotiable determinants of ACE recognition.

ACE inhibition antihypertensive peptides sequence-activity relationship bioactive dipeptides

Self-Assembly into Amyloid-Like Fibrillar Hydrogels: Ile-Phe Assembles; Val-Phe, Differing by Only One Methyl Group, Does Not

de Groot et al. (2007) demonstrated through direct comparative analysis that the Ile-Phe dipeptide spontaneously self-associates in aqueous solution to form a transparent, thermoreversible gel composed of a network of fibrillar nanostructures that exhibit strong birefringence upon Congo red binding—a hallmark of cross-β amyloid structure. In striking contrast, the dipeptide Val-Phe, which differs from Ile-Phe solely by the absence of one methylene group in the side chain (valine vs. isoleucine at the N-terminal position), is completely unable to self-assemble under identical conditions [1]. This binary functional divergence—self-assembly vs. no self-assembly—is independently corroborated by Bachem's technical product documentation, which explicitly states: 'Contrary to the dipeptide Ile-Phe (G-2420) containing merely an additional methyl group, Val-Phe does not self-assemble' . The self-assembled Ile-Phe gel forms at 2% (w/v) concentration and binds Congo red at 5 μM final concentration, producing the characteristic birefringence signal diagnostic of ordered β-sheet fibrillar architecture [1].

peptide self-assembly amyloid fibrils supramolecular gels dipeptide nanostructures Congo red birefringence

Intestinal Epithelial Transport Affinity: Ile-Phe Exhibits 15.5-Fold Higher Transporter Affinity than Ala-Phe and 4.1-Fold Higher than Phe-Ile

In the same Caco-2 cell monolayer transport study that evaluated ACE inhibition, kinetic analysis revealed that Ile-Phe possesses markedly superior intestinal epithelial transport properties compared with its co-identified dipeptide counterparts. The Michaelis-Menten transport affinity constant (Km) of Ile-Phe was determined to be 3.1 mM, compared with 48.1 mM for Ala-Phe (a 15.5-fold weaker affinity) and 12.7 mM for Phe-Ile (a 4.1-fold weaker affinity). The apparent permeability coefficient (Papp) of Ile-Phe was 2.4 × 10⁻⁶ cm/s, which is 1.7-fold higher than both Ala-Phe and Phe-Ile (each at 1.4 × 10⁻⁶ cm/s) [1]. The lower Km value indicates higher affinity for the intestinal peptide transporter (likely PEPT1/SLC15A1), while the higher Papp confirms greater overall transepithelial flux. This combined advantage—superior transporter recognition plus enhanced permeation—is unique to Ile-Phe among the three dipeptides tested.

intestinal permeability Caco-2 monolayer peptide transport PEPT1 transporter transepithelial absorption

ACE Inhibitory Activity Cross-Validation in Fermented Shrimp Paste: Ile-Phe IC50 of 70.03 μM Confirms Bioactivity Reproducibility Across Independent Food Matrices

In an independent study by Kleekayai et al. (2015), Ile-Phe was identified and characterized from Thai traditional fermented shrimp pastes (Kapi Ta Dam and Kapi Ta Deang) alongside the dipeptide Ser-Val. Ile-Phe exhibited an ACE-inhibitory IC50 of 70.03 ± 1.45 μM, which is in close agreement with the 65.8 μM value reported by Zhu et al. (2008) from a completely different food source (soy sauce)—a difference of only approximately 6% between studies [1]. In the same shrimp paste study, Ser-Val showed a marginally lower IC50 of 60.68 ± 1.06 μM, but this comparator peptide lacks the self-assembly and transport properties that distinguish Ile-Phe. The inter-study reproducibility of Ile-Phe's ACE IC50 within the 65–70 μM range, across two independent laboratories and two unrelated fermented food matrices, provides a high-confidence quantitative benchmark for activity verification during compound quality control.

ACE inhibition fermented food peptides bioactive peptide reproducibility shrimp paste hydrolysate

Molecular Interaction with PI3-Kinase: In Silico Evidence Supporting Ile-Phe as a Modulator of the PI3K/Akt Pathway Implicated in Alzheimer's Disease

Bıçak et al. (2020) employed three-dimensional simulation techniques—molecular dynamics using the GROMACS program and molecular docking using Schrödinger Software (Glide)—to characterize the interaction between the Ile-Phe dipeptide (in its amyloid fibril conformation) and phosphatidylinositide 3-kinase (PI3K) [1]. The study was motivated by evidence that Aβ-induced downregulation of PI3K/Akt/mTOR signaling contributes to cognitive decline in Alzheimer's disease, and that activation of PI3-kinase exerts protective effects in animal models [1]. While this study did not include a direct dipeptide comparator, it establishes Ile-Phe as a structurally characterized ligand for PI3K, providing a molecular rationale distinct from its ACE-inhibitory and self-assembly properties. The fibrillar conformation of Ile-Phe used in these simulations directly bridges its amyloid-like self-assembly behavior with a therapeutically relevant signaling pathway, a connection not established for any comparator dipeptide (Ala-Phe, Val-Phe, Phe-Ile, or Ser-Val).

PI3K Alzheimer's disease molecular docking molecular dynamics simulation amyloid neurotoxicity Akt/mTOR signaling

Ile-Phe Procurement Decision Matrix: Evidence-Matched Research and Industrial Application Scenarios


Antihypertensive Bioactive Peptide Discovery and ACE Inhibitor Screening Programs

For academic and industrial laboratories screening food-derived peptides for ACE-inhibitory activity, Ile-Phe serves as a validated positive-control dipeptide with a well-characterized IC50 of ~65–70 μM, reproducible across independent studies and unrelated food matrices (soy sauce and fermented shrimp paste). Its 2.5-fold greater potency over the closest active analog Ala-Phe (IC50: 165.3 μM) and its absolute activity advantage over the inactive reverse-sequence isomer Phe-Ile make Ile-Phe the preferred reference standard for calibrating ACE inhibition assays [1]. Furthermore, Ile-Phe's demonstrated transportability across Caco-2 cell monolayers (Km: 3.1 mM, Papp: 2.4 × 10⁻⁶ cm/s) enables its use as a model absorbable ACE-inhibitory peptide in intestinal permeability studies, a capability not shared by Ala-Phe (15.5-fold lower transport affinity) [1]. Procuring Ile-Phe rather than generic dipeptide mixtures ensures that ACE inhibition and transport data are anchored to a single, well-defined molecular entity with established quantitative benchmarks.

Amyloid Aggregation Mechanistic Studies and Neurodegenerative Disease Model Development

Ile-Phe is uniquely suited for laboratories investigating the molecular mechanisms of amyloid fibril formation and the earliest nucleation steps of peptide self-assembly. Unlike the classical diphenylalanine (Phe-Phe) motif from the Alzheimer's Aβ peptide, Ile-Phe offers a single-residue variation that preserves self-assembly competence while introducing an aliphatic branched side chain, enabling comparative biophysical analysis of how side-chain geometry influences fibril architecture [2]. The binary on/off self-assembly contrast between Ile-Phe (assembles) and Val-Phe (does not assemble)—differing by only one methylene group—provides an exceptionally clean experimental system for structure-activity relationship studies of amyloidogenicity [2]. The thermoreversible nature of the Ile-Phe gel allows repeated cycling, facilitating rheological and spectroscopic characterization. Additionally, the PI3K molecular docking data position Ile-Phe as a relevant probe for investigating the intersection between amyloid fibril biochemistry and PI3K/Akt/mTOR signaling dysregulation in Alzheimer's disease models [3].

Peptide-Based Supramolecular Biomaterial Engineering and Stimuli-Responsive Hydrogel Development

For materials science laboratories and biotechnology companies developing peptide-based soft materials, Ile-Phe offers a minimalistic (dipeptide) gelator building block whose self-assembly can be triggered in aqueous solution without organic co-solvents or chemical cross-linkers. The resulting transparent, thermoreversible hydrogel—formed by a network of fibrillar nanostructures exhibiting Congo red birefringence—provides a platform for designing biosensors, drug-delivery matrices, and tissue-engineering scaffolds [2]. Critically, the demonstrated inability of Val-Phe to self-assemble under identical conditions provides a built-in negative control for gelation experiments. The pH-dependent stability of the Ile-Phe hydrogel, with stable gel formation reported at pH 5.8, offers tunability for application-specific formulation. Procuring Ile-Phe from vendors providing analytical certificates (HPLC purity, mass confirmation) is essential for reproducible gelation, as even trace contamination with non-assembling dipeptides could interfere with nucleation kinetics [2].

Intestinal Peptide Transporter (PEPT1) Substrate Specificity and Oral Bioavailability Research

Ile-Phe is an experimentally validated substrate for the intestinal oligopeptide transporter PEPT1 (SLC15A1), as demonstrated by its saturable, concentration-dependent transport across Caco-2 cell monolayers with a Km of 3.1 mM [1]. Its 15.5-fold higher transporter affinity compared with Ala-Phe (Km: 48.1 mM) and 4.1-fold higher affinity compared with Phe-Ile (Km: 12.7 mM) establish Ile-Phe as a useful probe substrate for structure-transport relationship studies of dipeptide recognition by PEPT1 [1]. The higher Papp value (2.4 × 10⁻⁶ cm/s) further indicates that Ile-Phe permeates the intestinal barrier more efficiently than its comparators. For pharmaceutical scientists investigating peptide prodrug strategies or evaluating the oral bioavailability potential of dipeptide-based therapeutics, Ile-Phe provides a well-characterized reference compound with published kinetic constants against which novel peptide transporters can be benchmarked.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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